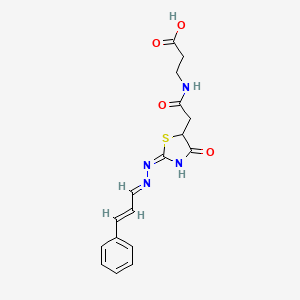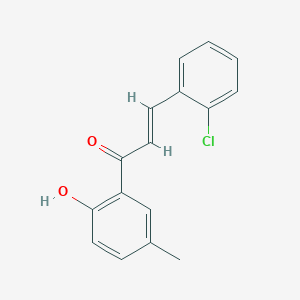
Sodium 3-cyclopropyl-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-cyclopropyl-3-hydroxypropanoate is a chemical compound with the molecular formula C6H9NaO3 It is characterized by the presence of a cyclopropyl group attached to a hydroxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-cyclopropyl-3-hydroxypropanoate typically involves the reaction of cyclopropylcarbinol with sodium hydroxide in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by neutralization with an acid. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-cyclopropyl-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Ion-exchange reactions can be carried out using various salts under mild conditions.
Major Products Formed
Oxidation: Formation of 3-cyclopropyl-3-oxopropanoate.
Reduction: Formation of 3-cyclopropyl-3-hydroxypropanoate.
Substitution: Formation of different salts depending on the cation used.
Applications De Recherche Scientifique
Sodium 3-cyclopropyl-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium 3-cyclopropyl-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropyl group may confer unique binding properties, enhancing the compound’s specificity and potency. Pathways involved in its action include metabolic and signaling pathways, where it can influence various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 3-hydroxypropanoate: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
Sodium 3-cyclopropylpropanoate: Similar structure but without the hydroxy group, affecting its solubility and reactivity.
Uniqueness
Sodium 3-cyclopropyl-3-hydroxypropanoate is unique due to the presence of both the cyclopropyl and hydroxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
IUPAC Name |
sodium;3-cyclopropyl-3-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c7-5(3-6(8)9)4-1-2-4;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTFQDVQTDTPJE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2642940.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642941.png)
![5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2642942.png)
![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2642945.png)




![[6-[(2-methoxyphenyl)sulfamoyl]-1H-benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2642953.png)

